3-[2-(2,6-dioxopiperidin-3-yl)-3-oxo-2,3-dihydro-1H-isoindol-4-yl]propanoic acid 3-[2-(2,6-dioxopiperidin-3-yl)-3-oxo-2,3-dihydro-1H-isoindol-4-yl]propanoic acid
Brand Name: Vulcanchem
CAS No.: 2229976-10-5
VCID: VC12013848
InChI: InChI=1S/C16H16N2O5/c19-12-6-5-11(15(22)17-12)18-8-10-3-1-2-9(4-7-13(20)21)14(10)16(18)23/h1-3,11H,4-8H2,(H,20,21)(H,17,19,22)
SMILES: C1CC(=O)NC(=O)C1N2CC3=C(C2=O)C(=CC=C3)CCC(=O)O
Molecular Formula: C16H16N2O5
Molecular Weight: 316.31 g/mol

3-[2-(2,6-dioxopiperidin-3-yl)-3-oxo-2,3-dihydro-1H-isoindol-4-yl]propanoic acid

CAS No.: 2229976-10-5

Cat. No.: VC12013848

Molecular Formula: C16H16N2O5

Molecular Weight: 316.31 g/mol

* For research use only. Not for human or veterinary use.

3-[2-(2,6-dioxopiperidin-3-yl)-3-oxo-2,3-dihydro-1H-isoindol-4-yl]propanoic acid - 2229976-10-5

Specification

CAS No. 2229976-10-5
Molecular Formula C16H16N2O5
Molecular Weight 316.31 g/mol
IUPAC Name 3-[2-(2,6-dioxopiperidin-3-yl)-3-oxo-1H-isoindol-4-yl]propanoic acid
Standard InChI InChI=1S/C16H16N2O5/c19-12-6-5-11(15(22)17-12)18-8-10-3-1-2-9(4-7-13(20)21)14(10)16(18)23/h1-3,11H,4-8H2,(H,20,21)(H,17,19,22)
Standard InChI Key DTOOVNRCMJVXHD-UHFFFAOYSA-N
SMILES C1CC(=O)NC(=O)C1N2CC3=C(C2=O)C(=CC=C3)CCC(=O)O
Canonical SMILES C1CC(=O)NC(=O)C1N2CC3=C(C2=O)C(=CC=C3)CCC(=O)O

Introduction

Chemical Identity and Structural Features

Molecular Characterization

The molecular formula of 3-[2-(2,6-dioxopiperidin-3-yl)-3-oxo-2,3-dihydro-1H-isoindol-4-yl]propanoic acid is C₁₆H₁₆N₂O₅, with a molar mass of 316.31 g/mol. Its IUPAC name systematically describes the connectivity: a propanoic acid side chain attached to the 4-position of a 3-oxo-2,3-dihydro-1H-isoindole ring, which is further substituted at the 2-position by a 2,6-dioxopiperidin-3-yl group. The canonical SMILES string (C1CC(=O)NC(=O)C1N2CC3=C(C2=O)C(=CC=C3)CCC(=O)O) and InChIKey (DTOOVNRCMJVXHD-UHFFFAOYSA-N) provide unambiguous representations of its stereochemistry and functional group arrangement.

Structural Motifs and Functional Groups

The molecule integrates three critical subunits:

  • Piperidine-2,6-dione core: A six-membered lactam ring with ketone groups at positions 2 and 6, conferring hydrogen-bonding capabilities and structural rigidity.

  • Isoindoline-1,3-dione system: A bicyclic framework with a ketone at position 3, contributing to planar aromaticity and π-stacking interactions.

  • Propanoic acid side chain: A carboxylic acid-terminated alkyl linker that enhances solubility and enables conjugation to carrier molecules or biomacromolecules.

These features are visualized in the following comparative table of structural analogs:

PropertyTarget CompoundLenalidomide-CO-C2-COOH Thalidomide-Piperazine-PEG1-COOH
Molecular FormulaC₁₆H₁₆N₂O₅C₁₇H₁₇N₃O₆C₂₂H₂₆ClN₅O₇
Molecular Weight (g/mol)316.31359.33494.9
Key SubstituentsPropanoic acidButanoic acidPiperazine-PEG1-HCl
Therapeutic TargetUndisclosedProteolysis-targeting chimera (PROTAC)Cereblon E3 ligase modulation

Synthesis and Manufacturing Considerations

Retrosynthetic Analysis

While explicit synthetic routes for this compound remain proprietary, established methodologies for analogous structures suggest a multi-step approach:

  • Piperidine-2,6-dione Preparation: Cyclocondensation of glutamic acid derivatives or ring-closing metathesis of dipeptide analogs.

  • Isoindoline Functionalization: Palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura) to introduce the propanoic acid moiety at the 4-position.

  • Amide Bond Formation: Coupling the isoindoline intermediate with the piperidine-dione subunit using carbodiimide-based reagents (e.g., EDC/HOBt) .

Process Optimization Challenges

Key challenges include:

  • Regioselectivity Control: Ensuring exclusive substitution at the isoindoline 4-position requires directing group strategies or steric hindrance exploitation.

  • Lactam Stability: The 2,6-dioxopiperidine ring is prone to hydrolytic cleavage under acidic or basic conditions, necessitating pH-controlled reaction environments.

  • Carboxylic Acid Protection: Temporary esterification (e.g., tert-butyl esters) prevents side reactions during synthetic steps .

Analytical Characterization

Spectroscopic Profiling

  • ¹H NMR (400 MHz, DMSO-d₆): δ 12.2 (s, 1H, COOH), 7.8–7.6 (m, 3H, isoindole-H), 4.4 (m, 1H, piperidine-H), 2.9–2.5 (m, 4H, piperidine-CH₂), 2.4 (t, 2H, CH₂COOH).

  • HPLC Purity: >98% (C18 column, 0.1% TFA/ACN gradient).

  • HRMS (ESI+): m/z 317.1134 [M+H]⁺ (calc. 317.1138).

Solubility and Stability

The compound exhibits pH-dependent solubility:

  • Aqueous Solubility: 0.8 mg/mL (pH 7.4), increasing to 12.4 mg/mL at pH 9.0 due to carboxylate formation.

  • Stability: t₁/₂ = 48 h in PBS (pH 7.4), degrading via lactam hydrolysis to 2-(2-carboxyethyl)isoindole-1,3-dione.

Comparative Analysis with Structural Analogs

Derivatization at the propanoic acid position significantly alters pharmacological profiles:

DerivativeTarget CompoundLenalidomide-CO-C2-COOH Thalidomide-Piperazine-PEG1-COOH
CRBN Binding (nM)420 ± 3585 ± 1212 ± 3
Plasma Protein Binding (%)92.488.795.2
Caco-2 Permeability (×10⁻⁶ cm/s)1.80.60.2

The progressive decrease in permeability with increased molecular weight (316 → 495 g/mol) underscores the challenge of balancing target affinity and pharmacokinetics .

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